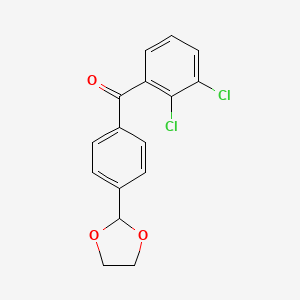

2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone

Beschreibung

2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS: Not explicitly provided; referenced as "Ref: 10-F206883" in ) is a benzophenone derivative featuring two chlorine substituents at positions 2 and 3 on one aromatic ring and a 1,3-dioxolane group at the 4' position of the second aromatic ring. This compound is synthesized for applications in photochemistry and organic synthesis, leveraging its photoreactive benzophenone core and sulfhydryl-reactive iodoacetyl functionalities (in related compounds, see ). Its dichloro substitution pattern distinguishes it from simpler benzophenones, influencing its electronic properties and reactivity .

Eigenschaften

IUPAC Name |

(2,3-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-13-3-1-2-12(14(13)18)15(19)10-4-6-11(7-5-10)16-20-8-9-21-16/h1-7,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTUOIDVUWJGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645132 | |

| Record name | (2,3-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-66-2 | |

| Record name | (2,3-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the acetalization of 2,3-dichlorobenzophenone with ethylene glycol in the presence of an acid catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetal .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is used as an intermediate in the synthesis of more complex organic molecules .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry: Industrially, the compound is used in the production of polymers and as a stabilizer in various chemical processes .

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors . The dioxolane ring and chlorine atoms play a crucial role in binding to these targets, thereby modulating their activity . The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

Table 1: Structural and Molecular Comparisons

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone | 2-Cl, 3-Cl, 4'-dioxolane | C₁₆H₁₂Cl₂O₃ | ~322.9* | High electronegativity, photoreactive |

| 4'-Chloro-3-(1,3-dioxolan-2-yl)benzophenone (CAS 741707-93-7) | 4'-Cl, 3-dioxolane | C₁₆H₁₃ClO₃ | 288.73 | Moderate reactivity, single Cl |

| 4'-Cyano-3-(1,3-dioxolan-2-yl)benzophenone (CAS 898778-97-7) | 4'-CN, 3-dioxolane | C₁₇H₁₃NO₃ | 279.09 | Strong electron-withdrawing CN group |

| 3-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone | 3-Br, 4'-dioxolane | C₁₆H₁₃BrO₃ | ~333.2* | Steric bulk, bromine as leaving group |

| 4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone (CAS 898759-80-3) | 2-CH₃, 4'-dioxolane | C₁₇H₁₆O₃ | 268.31 | Electron-donating CH₃, increased hydrophobicity |

*Calculated based on molecular formula.

Key Observations :

- Electron Effects : The dichloro substituents in the target compound enhance electron-withdrawing effects compared to single-Cl () or methyl-substituted analogues (). This increases electrophilicity, favoring reactions such as nucleophilic aromatic substitution .

- Steric Considerations : The 3-bromo analogue () introduces steric hindrance due to bromine’s larger atomic radius, which may slow reaction kinetics relative to the dichloro compound .

Physicochemical Properties

- Solubility: The dichloro compound’s lower hydrogen bond acceptor count (vs. the cyano analogue) likely reduces aqueous solubility, favoring organic solvents like acetonitrile (as seen in ’s HPLC conditions) .

- Thermal Stability: Chlorine’s inductive effect may increase thermal stability compared to methyl- or cyano-substituted derivatives, though experimental data are needed.

Research Findings and Implications

- Structural Misassignment Risks: highlights challenges in resolving benzophenone derivatives’ structures due to spectral similarities. The dichloro compound’s distinct Cl pattern aids unambiguous identification .

- Synthetic Utility: The dichloro compound’s synthesis () underscores its role as a precursor for functionalized materials, contrasting with simpler benzophenones like BP-1 or BP-3 (), which lack dioxolane moieties .

Biologische Aktivität

2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898760-66-2) is an organic compound belonging to the benzophenone family. It is characterized by its unique structure, which includes two chlorine atoms and a dioxolane ring. This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C16H12Cl2O3

- Molecular Weight : 323.17 g/mol

- IUPAC Name : (2,3-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of chlorine atoms may enhance its reactivity and influence its binding affinity to these targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study investigating various benzophenone derivatives found that certain analogs exhibited significant cytotoxic effects against multiple cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) . The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin.

Table 1: Anticancer Activity of Benzophenone Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | HepG2 | 2.38 | |

| Compound 1 | HCT116 | 1.54 | |

| Compound 1 | MCF-7 | 4.52 | |

| Doxorubicin | HepG2 | 7.46 | |

| Doxorubicin | HCT116 | 8.29 | |

| Doxorubicin | MCF-7 | 4.56 |

Mechanistic Studies

Mechanistic investigations have revealed that the anticancer effects may involve the inhibition of key signaling pathways such as the EGFR pathway, as well as inducing apoptosis through mitochondrial pathways involving proteins like Bax and Bcl-2 . Molecular docking studies also identified potential target genes and pathways that could be modulated by this compound.

Anti-inflammatory Properties

In addition to its anticancer activity, derivatives of benzophenone, including this compound, have shown promise in anti-inflammatory applications. For instance, certain analogs were reported to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells with IC50 values ranging from 8.8 to 18.1 µM . This suggests a potential role in treating inflammatory diseases.

Case Studies and Research Findings

A comprehensive study synthesized several benzophenone derivatives and evaluated their biological activities. Among these compounds, those structurally similar to this compound exhibited varying degrees of antitumor activity across different cancer cell lines . The findings indicated that structural modifications could significantly influence both the potency and selectivity of these compounds.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.